4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide
Description
Properties
CAS No. |
6320-77-0 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)16-7-5-15(6-8-16)17(21)19-9-4-10-20-11-13-22-14-12-20/h5-8H,4,9-14H2,1-3H3,(H,19,21) |
InChI Key |
IHQZIPZONFWZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Route
The tert-butyl group is introduced through aluminum chloride-catalyzed reaction:
$$ \text{C}6\text{H}5\text{COOH} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{AlCl}_3} 4-\text{tert-butylbenzoic acid} $$
Reaction conditions:
Direct Carboxylation Method
Alternative pathway using CO insertion:
$$ 1-\text{tert-butyl-4-iodobenzene} + \text{CO} \xrightarrow{\text{Pd catalyst}} 4-\text{tert-butylbenzoic acid} $$
Advantages:
Preparation of 3-(Morpholin-4-yl)propan-1-amine
Two-Step Synthesis from Allylamine
Step 1: Epoxidation
$$ \text{CH}2=\text{CHCH}2\text{NH}_2 \xrightarrow{\text{mCPBA}} \text{epoxide intermediate} $$
Step 2: Ring-Opening with Morpholine
$$ \text{Epoxide} + \text{Morpholine} \xrightarrow{\text{EtOH, 60°C}} 3-(\text{morpholin-4-yl})\text{propan-1-amine} $$
Reaction metrics:
Amide Bond Formation Strategies
Classical Acid Chloride Method
Procedure:
- Convert 4-tert-butylbenzoic acid to acyl chloride using SOCl₂
- React with 3-(morpholin-4-yl)propan-1-amine in dichloromethane
$$ \text{ArCOOH} \xrightarrow{\text{SOCl}_2} \text{ArCOCl} \xrightarrow{\text{amine}} \text{ArCONHR} $$
Optimized conditions:
Coupling Reagent Approach
EDCI/HOBt-mediated coupling:
| Component | Quantity (mmol) |
|---|---|
| 4-tert-butylbenzoic acid | 10.0 |
| EDCI | 12.0 |
| HOBt | 12.0 |
| DIPEA | 20.0 |
| Amine | 10.0 |
Procedure:
- Activate acid with EDCI/HOBt in THF (1 hr)
- Add amine and DIPEA
- Stir 12 hr at room temperature
Results:
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Novel approach reducing reaction times:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 20 min |
Advantages:
Flow Chemistry Method
Continuous process parameters:
| Stream | Flow Rate (mL/min) |
|---|---|
| Acid solution | 0.5 |
| Amine solution | 0.5 |
| Reactor volume | 10 mL |
| Residence time | 15 min |
Key benefits:
Purification and Characterization
Crystallization Optimization
Optimal solvent system:
| Solvent Ratio (v/v) | Recovery (%) | Purity (%) |
|---|---|---|
| Ethyl acetate:hexane (1:3) | 78 | 99.2 |
| DCM:methanol (5:1) | 82 | 99.5 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 1.35 (s, 9H, t-Bu), 1.85 (quin, 2H, CH₂), 2.45 (t, 4H, morpholine), 3.70 (m, 6H, NCH₂), 7.45 (d, 2H, ArH), 7.90 (d, 2H, ArH)
HRMS (ESI+):
Calcd for C₁₉H₂₉N₂O₂ [M+H]⁺: 325.2276
Found: 325.2281
Industrial Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-factor |
|---|---|---|
| Acid chloride | 420 | 18.7 |
| EDCI coupling | 580 | 8.2 |
| Microwave | 670 | 5.1 |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
4-Methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
- Structure : Differs by replacing the tert-butyl group with a methoxy substituent on the benzamide ring.
- Molecular Formula : C₁₆H₂₄N₂O₃ (MW: 292.35 g/mol).
- Key Differences :
- Lipophilicity : The methoxy group is less bulky and more polar than tert-butyl, likely reducing logP and improving aqueous solubility.
- Bioactivity Implications : Methoxy groups are common in protease inhibitors and kinase modulators, suggesting divergent target profiles compared to the tert-butyl analogue .
JDTic-like Piperazine Analogues (e.g., Compound 10b)
- Structure : Features a piperazine core substituted with 3-hydroxyphenyl and valine-derived chains (e.g., JDTic analogue 10b) .
- Key Differences: Nitrogen Heterocycle: Piperazine offers two basic nitrogen atoms versus morpholine’s single oxygen atom, altering hydrogen-bonding and protonation states. The tert-butyl-morpholine compound may share similar targeting but with modified pharmacokinetics due to structural differences .
Benzamide Derivatives with Extended Polyamine Chains
Chisitine 2
- Structure: N-{3-{[4-(formylamino)butyl][(2E)-3-phenylprop-2-enoyl]amino}-propyl}benzamide, featuring a polyamine chain and phenylpropenoyl group .
- Key Differences: Chain Complexity: The elongated polyamine chain may enhance interactions with polyamine transporters or nucleic acids, differing from the morpholinylpropyl chain’s focus on solubility and moderate basicity.
Table 1. Comparative Data for Selected Compounds
Key Observations:
- Synthetic Complexity : JDTic-like and Chisitine derivatives require multi-step protocols, including borane reductions and polyamine couplings, whereas the morpholine-based benzamides may utilize simpler amide bond formations.
- logP Trends : The tert-butyl group elevates logP significantly compared to methoxy or hydroxylated analogues, impacting bioavailability and distribution.
Biological Activity
4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction conditions often include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Biological Activity
This compound has been investigated for various biological activities, particularly its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, it was shown to induce apoptosis in HeLa cells with an IC50 value of approximately 10 µM, suggesting moderate potency against cervical cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in treating inflammatory diseases.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular pathways involved remain under investigation, but preliminary studies suggest it may influence signaling pathways related to cell growth and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated significant inhibition of cell growth, with IC50 values ranging from 8 to 15 µM across different cell types .
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, demonstrating its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for preparing 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide?
Methodological Answer: The synthesis typically involves a two-step process:
Amine Preparation : 3-(morpholin-4-yl)propan-1-amine is synthesized via nucleophilic substitution of morpholine with 3-bromopropylamine hydrobromide.
Coupling Reaction : The amine is reacted with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions (using a base like triethylamine in dichloromethane or chloroform at 0–25°C).
Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%). Structural confirmation requires H NMR (e.g., tert-butyl singlet at δ 1.35 ppm, morpholine protons at δ 3.60–3.75 ppm) and HRMS .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- H/C NMR : Identify tert-butyl (δ 1.35 ppm for H; δ 30–35 ppm for C), benzamide carbonyl (δ ~167 ppm for C), and morpholine ring protons (δ 3.60–3.75 ppm for H).
- FT-IR : Confirm amide C=O stretch (~1650 cm) and tertiary amine absence (no N-H stretch).
- HRMS : Exact mass calculation (CHNO requires [M+H] = 305.2224).
- X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .
Advanced Research Questions
Q. How can conflicting bioactivity data for structurally similar benzamides be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme studies).
- Structural Analogues : Compare with derivatives like 4-tert-butyl-N-(quinolin-8-yl)benzamide (), noting substituent effects (e.g., morpholine vs. quinoline on solubility).
- Data Normalization : Use dose-response curves (IC) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability.
Example : A 2021 study resolved discrepancies in anticancer activity by correlating lipophilicity (logP) with membrane permeability .
Q. What strategies improve pharmacokinetic properties of this compound?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to the morpholine ring to enhance aqueous solubility.
- Metabolic Stability : Replace tert-butyl with trifluoromethyl () to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the amide as an ester or carbamate for improved oral bioavailability.
Validation : In vitro metabolic assays (e.g., liver microsomes) and in vivo PK studies in rodent models .
Q. How to design experiments for target validation in enzyme inhibition studies?
Methodological Answer:
- Enzyme Selection : Prioritize targets based on structural homology (e.g., kinases or proteases with conserved ATP-binding pockets).
- Competitive Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K).
- Negative Controls : Include inactive analogues (e.g., 4-methylbenzamide) to rule out nonspecific binding.
Case Study : A 2017 study on σ receptor ligands () employed GTPγS binding assays to confirm target engagement .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Focus on morpholine’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. chloro) on activity using MOE or RDKit .
Safety and Handling
Q. What safety protocols are recommended given limited toxicity data?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling solids/powders.
- Storage : Store at –20°C in airtight containers with desiccant to prevent hydrolysis.
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
Reference : Safety guidelines for structurally similar benzamides () advise treating the compound as a potential irritant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
